molecular formula C14H17NO B11890323 5-Benzyl-5-azaspiro[2.5]octan-8-one

5-Benzyl-5-azaspiro[2.5]octan-8-one

Cat. No.: B11890323
M. Wt: 215.29 g/mol
InChI Key: MMLMUYMJHYCUJG-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.5]octan-8-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a benzyl group attached to a nitrogen-containing spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[2.5]octan-8-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.5]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

5-Benzyl-5-azaspiro[2.5]octan-8-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.5]octan-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects. The exact pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.5]octan-8-one: Lacks the benzyl group, leading to different chemical and biological properties.

    5-Benzyl-5-azaspiro[2.4]heptan-8-one: Similar structure but with a different ring size, affecting its reactivity and applications.

Uniqueness

5-Benzyl-5-azaspiro[2.5]octan-8-one stands out due to its specific spiro structure and the presence of the benzyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-6-9-15(11-14(13)7-8-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMUYMJHYCUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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